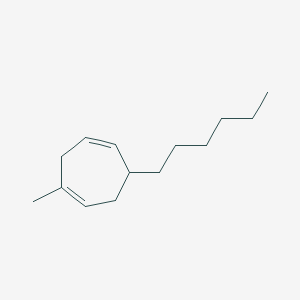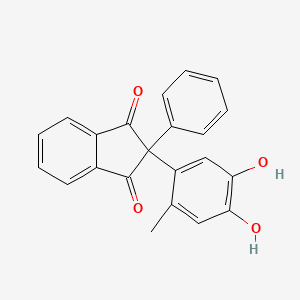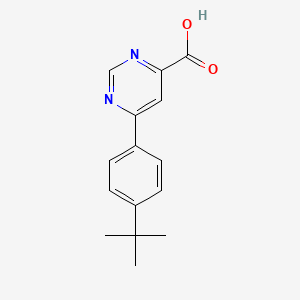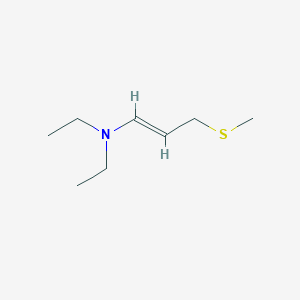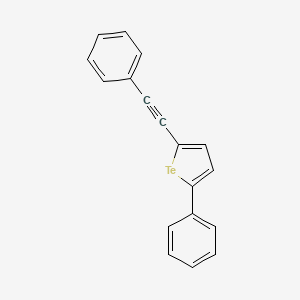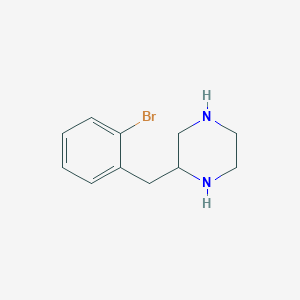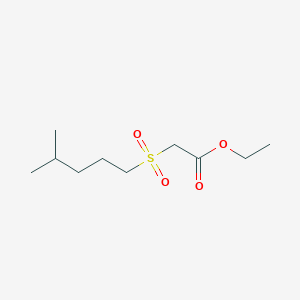
Ethyl (4-methylpentane-1-sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-methylpentane-1-sulfonyl)acetate is an organic compound with a complex structure that includes an ethyl ester, a sulfonyl group, and a branched alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methylpentane-1-sulfonyl)acetate typically involves the esterification of 4-methylpentane-1-sulfonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-methylpentane-1-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-methylpentane-1-sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (4-methylpentane-1-sulfonyl)acetate involves its reactive sulfonyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a biochemical probe. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (4-methylpentane-1-sulfonyl)acetate: Unique due to its branched alkane chain and sulfonyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (4-methylhexane-1-sulfonyl)acetate: Similar but with a longer alkane chain.
Eigenschaften
CAS-Nummer |
921755-19-3 |
|---|---|
Molekularformel |
C10H20O4S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
ethyl 2-(4-methylpentylsulfonyl)acetate |
InChI |
InChI=1S/C10H20O4S/c1-4-14-10(11)8-15(12,13)7-5-6-9(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZQAMBWNFDWQFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(=O)(=O)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

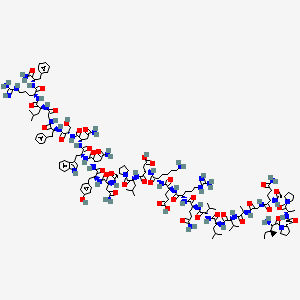
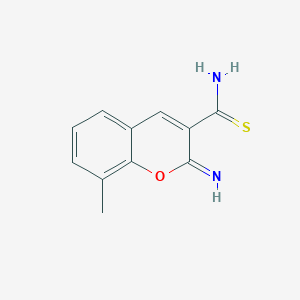
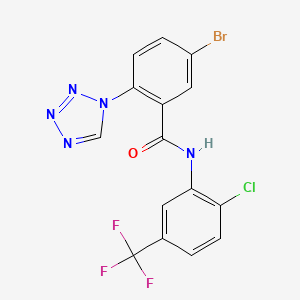

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
